Boc-L-Tyr(PEG(3)-N3)-OH

Solid-Phase Peptide Synthesis ADC Linker Design Bioconjugation

Heterogeneous mixtures from generic PEG-azide linkers compromise reproducibility in therapeutic peptide & ADC development. Boc-L-Tyr(PEG(3)-N3)-OH is a fully protected amino acid building block that enables precise, sequence-defined incorporation of a PEG3-azide handle during solid-phase peptide synthesis. This yields homogeneous products with defined DAR, essential for regulatory compliance. ✓ Site-specific modification via CuAAC/SPAAC ✓ Orthogonal Boc protection for standard SPPS ✓ Bulk stock with expedited global shipping.

Molecular Formula C20H30N4O7
Molecular Weight 438.5 g/mol
Cat. No. B2734373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Tyr(PEG(3)-N3)-OH
Molecular FormulaC20H30N4O7
Molecular Weight438.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H30N4O7/c1-20(2,3)31-19(27)23-17(18(25)26)14-15-4-6-16(7-5-15)30-13-12-29-11-10-28-9-8-22-24-21/h4-7,17H,8-14H2,1-3H3,(H,23,27)(H,25,26)/t17-/m0/s1
InChIKeyAUSAOIRHJVEPQZ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-L-Tyr(PEG(3)-N3)-OH Overview


Boc-L-Tyr(PEG(3)-N3)-OH (CAS 1831059-64-3) is a heterobifunctional reagent that combines a Boc-protected L-tyrosine amino acid with a triethylene glycol (PEG3) spacer and a terminal azide moiety [1]. This molecular architecture positions it as a specialized building block for solid-phase peptide synthesis and subsequent site-specific bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) . Its design integrates three key functionalities into a single, Fmoc/Boc orthogonal synthesis-ready unit: a protected amine for peptide chain elongation, a PEG linker to modulate physicochemical properties, and a bioorthogonal handle for post-synthetic diversification .

Boc-L-Tyr(PEG(3)-N3)-OH vs. Generic PEG-Azides


While a variety of bifunctional PEG-azide linkers (e.g., Amino-PEG3-azide, Azido-PEG3-NHS ester) are commercially available for bioconjugation, they lack the precise, sequence-defined integration into a peptide backbone that Boc-L-Tyr(PEG(3)-N3)-OH provides. Generic linkers are typically appended post-synthetically to lysine side chains or N-termini, leading to stochastic and heterogeneous product mixtures [1]. In contrast, Boc-L-Tyr(PEG(3)-N3)-OH is a fully protected amino acid building block, enabling the PEG3-azide moiety to be incorporated at a specific, pre-determined position during automated solid-phase peptide synthesis (SPPS) using standard Fmoc/t-Boc chemistry . This yields a single, homogeneous product with a defined structure, which is critical for applications demanding high reproducibility and regulatory compliance, such as in the development of peptide therapeutics, diagnostics, and antibody-drug conjugates (ADCs) where a defined Drug-to-Antibody Ratio (DAR) is essential [2].

Boc-L-Tyr(PEG(3)-N3)-OH Comparative Evidence


Molecular Weight & Spacer Length Comparison

Boc-L-Tyr(PEG(3)-N3)-OH incorporates a longer triethylene glycol (PEG3) spacer compared to the single ethyl unit in the analog Boc-L-Tyr(2-azidoethyl)-OH. This structural difference translates to a significantly higher molecular weight and increased hydrophilic spacer length . The PEG3 chain provides greater distance between the peptide backbone and the conjugation site, which can be crucial for minimizing steric hindrance and preserving biological activity after payload attachment .

Solid-Phase Peptide Synthesis ADC Linker Design Bioconjugation

Dual CuAAC & SPAAC Click Reactivity

The terminal azide group on Boc-L-Tyr(PEG(3)-N3)-OH is documented to be compatible with both copper-catalyzed (CuAAC) and copper-free strain-promoted (SPAAC) azide-alkyne cycloaddition reactions . This dual reactivity is a distinct advantage over alkyne-functionalized building blocks (e.g., Boc-L-propargylglycine), which are limited to CuAAC with azides and cannot react with strained cyclooctynes like DBCO or BCN . SPAAC compatibility is a key differentiator for applications in live cells or in vivo systems where copper's cytotoxicity precludes the use of CuAAC .

Bioorthogonal Chemistry CuAAC SPAAC Live-Cell Labeling

Boc Protection for Standard SPPS

Boc-L-Tyr(PEG(3)-N3)-OH features an acid-labile Boc (tert-butyloxycarbonyl) protecting group on the alpha-amine, making it orthogonal to the base-labile Fmoc group typically used for chain elongation on solid supports [1]. This contrasts with Fmoc-protected PEG-amino acid derivatives, which require an orthogonal deprotection step (e.g., piperidine) that is incompatible with standard Fmoc SPPS automation . The Boc group ensures the building block can be incorporated without disrupting the primary Fmoc synthesis cycle, a key process advantage for high-throughput peptide production .

Peptide Synthesis Fmoc Solid-Phase Chemistry Orthogonal Protection

Boc-L-Tyr(PEG(3)-N3)-OH Applications


Site-Specific Peptide PEGylation

Boc-L-Tyr(PEG(3)-N3)-OH is ideally suited for introducing a PEG3-azide handle at a precise location within a peptide chain during SPPS. After peptide cleavage and purification, the azide group can be conjugated to an alkyne-bearing PEG polymer (e.g., mPEG-alkyne) via CuAAC. This strategy enables the production of homogeneous, mono-PEGylated peptide therapeutics with a defined site of modification, which is critical for optimizing pharmacokinetics (e.g., increased half-life, reduced immunogenicity) while maintaining bioactivity [1].

ADC Synthesis with Defined DAR

The compound is a key intermediate for constructing peptide-based ADC linkers. By incorporating Boc-L-Tyr(PEG(3)-N3)-OH into a peptide linker, the azide group provides a bioorthogonal handle for conjugating a cytotoxic payload (functionalized with a DBCO or BCN group) via SPAAC click chemistry. This approach is superior to traditional conjugation methods that target native lysines or cysteines, as it ensures a homogeneous ADC product with a precisely defined DAR (e.g., DAR=2 or DAR=4), leading to more predictable and reproducible efficacy and toxicity profiles .

Live-Cell Imaging Molecular Probes

For applications requiring copper-free click chemistry in living systems, Boc-L-Tyr(PEG(3)-N3)-OH is the building block of choice. The azide can be incorporated into a cell-penetrating peptide or a targeting ligand during SPPS. Following cellular uptake, the peptide can be labeled with a DBCO-conjugated fluorophore (e.g., DBCO-Cy5) via a rapid and biocompatible SPAAC reaction. This enables real-time, site-specific labeling and tracking of the peptide within live cells without the cytotoxicity associated with copper catalysts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-L-Tyr(PEG(3)-N3)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.